2-Methoxycyclohexan-1-ol

Catalog No.
S1905309
CAS No.
2979-24-0
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxycyclohexan-1-ol

CAS Number

2979-24-0

Product Name

2-Methoxycyclohexan-1-ol

IUPAC Name

2-methoxycyclohexan-1-ol

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3

InChI Key

DCQQZLGQRIVCNH-UHFFFAOYSA-N

SMILES

COC1CCCCC1O

Canonical SMILES

COC1CCCCC1O

The exact mass of the compound 2-Methoxycyclohexan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methoxycyclohexan-1-ol (CAS: 2979-24-0) is a cyclic beta-alkoxy alcohol characterized by adjacent hydroxyl and methoxy groups on a cyclohexane ring. Functioning as a highly versatile chiral building block, it exhibits a boiling point of approximately 198 °C and a density of 0.99 g/cm³ [1]. The compound exists as a mixture of cis- and trans-diastereomers, with the trans-isomer frequently resolved via enzymatic processes to yield the highly valuable (1S,2S)-enantiomer. In industrial procurement, this compound is primarily sourced as a critical precursor for 2-methoxycyclohexanone, which provides essential bidentate coordination sites for stereoselective metal-enolate chemistry. Its unique balance of lipophilicity and hydrogen-bonding capacity makes it indispensable for the synthesis of advanced pharmaceutical intermediates, most notably tricyclic β-lactam antibiotics [2].

Substituting 2-Methoxycyclohexan-1-ol with generic analogs like cyclohexanol or 1,2-cyclohexanediol fundamentally compromises downstream synthetic utility. Cyclohexanol lacks the C2 methoxy group, which is strictly required to form the rigid, chelated tin(IV) or titanium(IV) enolates necessary for high diastereoselectivity in azetidinone condensation reactions [1]. Conversely, replacing it with 1,2-cyclohexanediol introduces a second strong hydrogen-bond donor, significantly altering the molecule's solubility profile, increasing its boiling point to over 270 °C, and changing its oxidation trajectory to yield diones or ring-cleavage products rather than the targeted mono-ketone [2]. Consequently, for workflows demanding precise stereocontrol and specific bidentate ligand formation, 2-Methoxycyclohexan-1-ol cannot be replaced by other in-class cycloalkanols.

Thermal Processability and Volatility Control

2-Methoxycyclohexan-1-ol demonstrates superior thermal processability for high-temperature reactions compared to simple cycloalkanols. It features a boiling point of 198 °C at atmospheric pressure, whereas unsubstituted cyclohexanol boils at 161 °C . This 37 °C differential allows 2-Methoxycyclohexan-1-ol to be utilized in elevated-temperature enzymatic resolutions and catalytic oxidations without premature solvent-phase loss or the need for pressurized reactors.

Evidence DimensionBoiling Point
Target Compound Data198 °C
Comparator Or BaselineCyclohexanol (161 °C)
Quantified Difference+37 °C higher boiling point
Conditions760 mmHg (atmospheric pressure)

Enables broader operational temperature windows during industrial-scale derivatization and enzymatic resolution workflows.

Lipophilicity and Organic Solvent Compatibility

The presence of the methoxy ether linkage optimizes the phase partitioning behavior of 2-Methoxycyclohexan-1-ol relative to diol alternatives. It exhibits a calculated LogP of approximately 0.7, making it highly miscible in organic solvents like dichloromethane and cyclohexane [1]. In contrast, 1,2-cyclohexanediol has a negative LogP (approx. -0.4), rendering it highly hydrophilic and poorly soluble in non-polar media. This distinct lipophilicity profile is critical for its extraction and processing in biphasic organic synthesis.

Evidence DimensionPartition Coefficient (LogP)
Target Compound Data~0.7 (Lipophilic)
Comparator Or Baseline1,2-Cyclohexanediol (~ -0.4, Hydrophilic)
Quantified Difference~1.1 LogP unit shift towards lipophilicity
ConditionsStandard octanol-water partitioning models

Ensures high solubility in the non-polar solvents required for large-scale enzymatic resolution and subsequent oxidation steps.

Stereoselective Chelation Potential via Bidentate Coordination

Upon oxidation to 2-methoxycyclohexanone, the compound's structural motif provides a critical bidentate coordination site not present in standard cycloalkanols. The adjacent carbonyl and methoxy oxygen atoms form a rigid 1:1 chelate complex with Lewis acids like SnCl4 [1]. This chelation locks the conformation of the enolate, enabling highly diastereoselective aldol-type condensations with azetidinones. Unsubstituted cyclohexanol derivatives cannot form this bidentate chelate, resulting in poor or non-existent stereocontrol in identical coupling reactions.

Evidence DimensionEnolate Chelation Capacity
Target Compound DataForms rigid 1:1 bidentate chelate with SnCl4
Comparator Or BaselineCyclohexanol derivatives (Monodentate, no chelation)
Quantified DifferenceEnables high diastereoselectivity in targeted condensations vs. negligible stereocontrol
ConditionsLewis acid-mediated condensation in dichloromethane at 0 °C

This specific coordination geometry is an absolute requirement for the stereoselective synthesis of complex pharmaceutical molecules like trinems.

Precursor for Tricyclic β-Lactam Antibiotic Synthesis

2-Methoxycyclohexan-1-ol is heavily procured as the primary starting material for synthesizing Sanfetrinem and related tricyclic β-lactam antibiotics [1]. Its oxidation yields 2-methoxycyclohexanone, which undergoes stereoselective condensation with 4-acetoxyazetidinones. The methoxy group is ultimately retained in the final drug molecule, where it significantly enhances antimicrobial activity compared to unsubstituted analogs.

Substrate for Industrial Enzymatic Kinetic Resolution

The racemic trans-mixture of 2-Methoxycyclohexan-1-ol is an ideal substrate for large-scale enzymatic resolution . Using Candida antarctica lipase B (CAL-B) in organic solvents like cyclohexane, the mixture is efficiently resolved to isolate the highly valuable (1S,2S)-enantiomer. Its specific LogP and liquid state at processing temperatures make it perfectly suited for these biocatalytic manufacturing routes.

Bidentate Ligand Precursor in Lewis Acid Catalysis

Beyond specific antibiotic synthesis, the oxidized form of this compound is procured to study and execute stereoselective aldol-type condensations [1]. The ability of the alpha-methoxy ketone to form rigid 1:1 chelates with Sn(IV) and Ti(IV) makes it a benchmark substrate for developing new diastereoselective coupling methodologies in complex natural product synthesis.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7429-40-5
7429-41-6
2979-24-0

General Manufacturing Information

Cyclohexanol, 2-methoxy-: INACTIVE

Dates

Last modified: 08-16-2023

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